5'-Hydroxyphenyl Carvedilol

Overview

Description

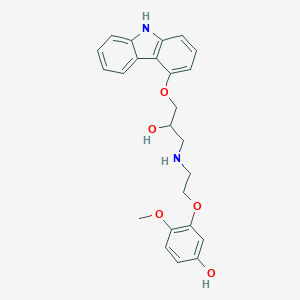

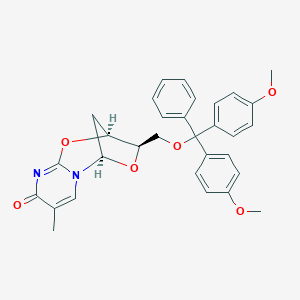

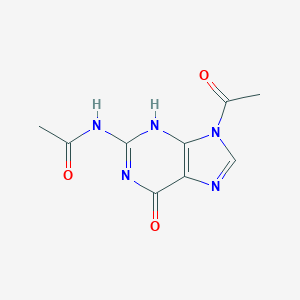

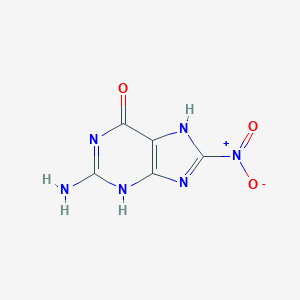

5’-Hydroxyphenyl Carvedilol is a metabolite of Carvedilol, a non-selective beta-adrenergic receptor antagonist used primarily for the treatment of hypertension and congestive heart failure. This compound is formed through the hydroxylation of Carvedilol, specifically at the 5’ position of the phenyl ring. It retains some of the pharmacological properties of its parent compound, contributing to its overall therapeutic effects.

Mechanism of Action

Mode of Action

Carvedilol acts as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and blocks alpha-1 adrenoceptors in the vasculature, causing vasodilation . The S(-) enantiomer of Carvedilol has a higher affinity for the cardiac beta-1 and beta-2 adrenoceptors, while the R(+) enantiomer primarily blocks alpha-1 adrenoceptors .

Biochemical Pathways

Carvedilol is metabolized by several cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP1A2 . CYP2D6 is particularly important in the formation of 5’-Hydroxyphenyl Carvedilol . These enzymes catalyze the oxidation of Carvedilol, leading to the formation of various metabolites, including 5’-Hydroxyphenyl Carvedilol .

Pharmacokinetics

Carvedilol is extensively metabolized in the liver, primarily by CYP2D6, with only about 2% excreted unchanged . The metabolism of Carvedilol is subject to genetic polymorphism; CYP2D6 poor metabolizers have a 2- to 3-fold higher plasma concentration of the R(+) enantiomer and a 20% to 25% increase in the S(-) enantiomer compared to extensive metabolizers . The pharmacokinetics of Carvedilol and its metabolites can be influenced by factors such as age and liver disease .

Action Environment

The action of Carvedilol and its metabolites can be influenced by various environmental factors. For instance, the presence of the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol . Additionally, factors such as diet, concomitant medications, and liver function can also influence the pharmacokinetics and pharmacodynamics of Carvedilol .

Biochemical Analysis

Biochemical Properties

5’-Hydroxyphenyl Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 (CYP) isoform CYP2D6 . The interaction with these enzymes facilitates its role in biochemical reactions, contributing to its therapeutic effects.

Cellular Effects

It is known that Carvedilol, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Carvedilol, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that Carvedilol and its metabolites, including 5’-Hydroxyphenyl Carvedilol, can be separated and determined from human urine samples using high-performance liquid chromatography .

Dosage Effects in Animal Models

Studies on Carvedilol have shown that it improves ventricular function and reduces myocyte apoptosis in animal models of heart failure .

Metabolic Pathways

5’-Hydroxyphenyl Carvedilol is involved in the metabolic pathways of Carvedilol. It is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6

Transport and Distribution

It is known that Carvedilol, the parent compound, is very lipophilic undergoing mainly biliary elimination by the liver .

Subcellular Localization

It is known that Carvedilol, the parent compound, is very lipophilic, suggesting that it may localize in lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Hydroxyphenyl Carvedilol typically involves the hydroxylation of Carvedilol. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, particularly CYP2D6, which catalyze the hydroxylation process. The reaction conditions often include a suitable solvent, such as methanol or acetonitrile, and may require the presence of cofactors like NADPH.

Industrial Production Methods: Industrial production of 5’-Hydroxyphenyl Carvedilol follows similar principles but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes to facilitate the hydroxylation reaction. The reaction mixture is then subjected to purification steps, such as high-performance liquid chromatography, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5’-Hydroxyphenyl Carvedilol undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced back to its parent form, Carvedilol, under specific conditions.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Carvedilol.

Substitution: Ethers or esters of 5’-Hydroxyphenyl Carvedilol.

Scientific Research Applications

5’-Hydroxyphenyl Carvedilol has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carvedilol and its metabolites.

Biology: Studied for its role in the metabolic pathways of Carvedilol and its interactions with cytochrome P450 enzymes.

Medicine: Investigated for its pharmacological effects, particularly its beta-blocking activity, which is significant in the treatment of cardiovascular diseases.

Industry: Utilized in the development of new beta-blockers and related therapeutic agents.

Comparison with Similar Compounds

4’-Hydroxyphenyl Carvedilol: Another hydroxylated metabolite of Carvedilol, which also exhibits beta-blocking activity.

O-Desmethyl Carvedilol: A metabolite formed through the demethylation of Carvedilol, with similar pharmacological properties.

Uniqueness: 5’-Hydroxyphenyl Carvedilol is unique due to its specific hydroxylation at the 5’ position, which influences its pharmacokinetic and pharmacodynamic properties. This specific modification can affect its binding affinity to beta-adrenergic receptors and its overall therapeutic efficacy.

Properties

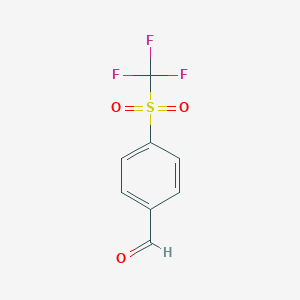

IUPAC Name |

3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVZUBTCLBJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400388 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142227-51-8 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 5'-Hydroxyphenyl Carvedilol?

A1: this compound (5'-HCAR) is a key metabolite of Carvedilol, a drug used to treat cardiovascular diseases. Understanding its pharmacokinetic properties is crucial as it contributes to the overall efficacy of Carvedilol therapy [, ].

Q2: How does the presence of Ketoconazole affect the formation of this compound?

A2: Research shows that co-administration of Ketoconazole with Carvedilol can significantly reduce the maximum plasma concentration (Cmax) of 5'-HCAR by 45.0% []. This suggests that Ketoconazole inhibits the metabolic pathway responsible for converting Carvedilol to 5'-HCAR.

Q3: Are there reliable methods for measuring the levels of Carvedilol and its metabolites, including this compound, in biological samples?

A3: Yes, several analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific methods used to separate and quantify Carvedilol, 5'-HCAR, and other metabolites in human urine samples []. Additionally, low-volume LC-MS/MS methods have been developed for the quantification of Carvedilol, 5'-HCAR, and other metabolites in whole blood and plasma samples []. These advancements allow for accurate pharmacokinetic investigations in various populations, including children.

Q4: Does Apatinib, an anti-cancer drug, influence the metabolism of Carvedilol and the formation of this compound?

A4: Studies show that Apatinib can inhibit the formation of Carvedilol metabolites, including 5'-HCAR, both in human and rat liver microsomes []. This interaction could have implications for patients receiving both drugs concurrently, potentially altering the efficacy and safety profile of Carvedilol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![N,N-[Iminobis(trimethylene)]bis-D-gluconamide](/img/structure/B15631.png)